Gallium(III)sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gallium(III)sulfate is an inorganic compound with the chemical formula Ga₂(SO₄)₃. It is a white solid that is slightly soluble in water and is known for its various hydrates, including the octadecahydrate form. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gallium(III)sulfate can be synthesized by reacting hydroxygallium diacetate with sulfuric acid. The reaction is carried out at 90°C for two days, producing the octadecahydrate form. The overall reaction is as follows: [ 2 \text{Ga(CH₃COO)₂OH} + 3 \text{H₂SO₄} \rightarrow \text{Ga₂(SO₄)₃} + 4 \text{CH₃COOH} + 2 \text{H₂O} ] The octadecahydrate can be dried in a vacuum to obtain the anhydrous form, which is extremely hygroscopic .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving gallium metal in sulfuric acid, forming solutions containing [Ga(OH₂)₆]³⁺ and SO₄²⁻ ions. The octadecahydrate crystallizes from these solutions at room temperature .

Types of Reactions:

Oxidation: When heated above 680°C, this compound decomposes to form sulfur trioxide and gallium(III)oxide.

Precipitation: A solution of this compound in water mixed with zinc sulfate can precipitate zinc gallate (ZnGa₂O₄).

Common Reagents and Conditions:

Sulfuric Acid: Used in the synthesis of this compound.

Zinc Sulfate: Used in the precipitation reaction to form zinc gallate.

Major Products:

Gallium(III)oxide: Formed upon heating this compound.

Zinc Gallate: Formed in the precipitation reaction with zinc sulfate.

Aplicaciones Científicas De Investigación

Gallium(III)sulfate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other gallium compounds.

Industry: Utilized in the production of semiconductors and electronic devices.

Mecanismo De Acción

Gallium(III)sulfate exerts its effects primarily by mimicking iron and replacing it in redox enzymes. This inhibition of iron-dependent biological processes effectively suppresses bacterial growth and reduces the development of drug resistance . The compound targets multiple iron/heme-dependent pathways, making it a promising antimicrobial agent .

Comparación Con Compuestos Similares

- Aluminium sulfate

- Indium(III)sulfate

- Iron(III)sulfate

Comparison: Gallium(III)sulfate is unique in its ability to mimic iron, which is not a characteristic shared by aluminium sulfate or indium(III)sulfate. While iron(III)sulfate shares structural similarities with this compound, the latter’s antimicrobial properties and applications in medicine and industry set it apart .

Propiedades

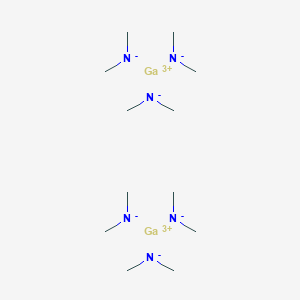

Fórmula molecular |

C12H36Ga2N6 |

|---|---|

Peso molecular |

403.90 g/mol |

Nombre IUPAC |

digallium;dimethylazanide |

InChI |

InChI=1S/6C2H6N.2Ga/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3 |

Clave InChI |

OHLCFMPFTXQSJZ-UHFFFAOYSA-N |

SMILES canónico |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ga+3].[Ga+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)